

VT-1598 Tosylate: A Novel Antifungal Agent Overcoming Azole Resistance

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A Technical Guide for Researchers and Drug Development Professionals Abstract

In the face of rising antifungal resistance, particularly to the widely used azole class of drugs, novel therapeutic agents are urgently needed. **VT-1598 tosylate**, a novel tetrazole-based fungal cytochrome P450 enzyme CYP51 inhibitor, has emerged as a promising candidate with a broad spectrum of activity and a high degree of specificity for the fungal enzyme over its human counterparts.[1][2][3][4] This technical guide provides a comprehensive overview of **VT-1598 tosylate**, focusing on its mechanism of action, its efficacy in overcoming azole resistance, and the experimental data supporting its development. Detailed experimental protocols and quantitative data are presented to aid researchers in the field.

Introduction: The Challenge of Azole Resistance

Azole antifungals, such as fluconazole, are a cornerstone of antifungal therapy. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11p), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [5][6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[5]

However, the widespread use of azoles has led to the emergence of resistance in various fungal pathogens, including Candida, Aspergillus, and Cryptococcus species.[5][7] The primary



mechanisms of azole resistance include:

- Overexpression of the ERG11 gene: This leads to increased production of the target enzyme, requiring higher drug concentrations for inhibition.
- Point mutations in the ERG11 gene: These mutations can alter the structure of the active site, reducing the binding affinity of azole drugs.
- Increased drug efflux: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps the drug out of the fungal cell.[5][8]
- Alterations in the ergosterol biosynthesis pathway: Fungi can develop bypass mechanisms to produce essential sterols.[5]

The development of new antifungals that can circumvent these resistance mechanisms is a critical area of research.

VT-1598 Tosylate: Mechanism of Action and Selectivity

VT-1598 is a novel, orally active, and selective fungal CYP51 inhibitor.[9] Its chemical structure, featuring a tetrazole ring instead of the triazole ring found in conventional azoles, is key to its enhanced selectivity and potency.[2][4] This structural modification allows for a high affinity of binding to the fungal CYP51 enzyme while minimizing off-target effects on human cytochrome P450 enzymes, thereby reducing the potential for drug-drug interactions.[1][2][4]

The mechanism of action of VT-1598 is consistent with other azole antifungals: it inhibits CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. [5][6] However, its unique binding mode within the active site of fungal CYP51 allows it to overcome common resistance mechanisms that affect older azoles.[2][10] Structural studies have shown that VT-1598 forms an optimized hydrogen bond with a highly conserved histidine residue (His374 in Aspergillus fumigatus CYP51) that is fungus-specific, contributing to its high potency.[2]

Quantitative Data: In Vitro and In Vivo Efficacy



VT-1598 has demonstrated potent in vitro activity against a broad range of fungal pathogens, including azole-resistant strains. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Susceptibility of Various Fungal

Pathogens to VT-1598

Fungal Species	Isolate Type	Comparat or Drug	VT-1598 MIC Range (µg/mL)	VT-1598 MIC₅₀ (μg/mL)	VT-1598 ΜΙC ₉₀ (μg/mL)	Comparat or MIC Range (µg/mL)
Candida auris	100 clinical isolates	-	0.03 - 8	0.25	1	-
Candida spp.	28 mucosal isolates (10 fluconazole -resistant)	Fluconazol e	0.03125 - 0.125	0.0625	0.125	≥4 (for resistant strains)
Coccidioid es posadasii	Clinical isolate	Fluconazol e	1	-	-	16
Coccidioid es immitis	Clinical isolate	Fluconazol e	0.5	-	-	16
Aspergillus fumigatus	Clinical isolates	-	0.25 - 1.0	-	-	-

Data compiled from multiple sources.[1][9][11][12][13][14]

Table 2: In Vivo Efficacy of VT-1598 in Murine Models of Fungal Infections



Fungal Infection Model	Fungal Species	VT-1598 Dose (mg/kg)	Outcome Measure	Result
Disseminated Candidiasis	Candida auris	5, 15, 50 (once daily)	Survival	Significant, dose- dependent increase in survival
Disseminated Candidiasis	Candida auris	15, 50 (once daily)	Kidney Fungal Burden	Significant reduction (1.88 to 3.61 log ₁₀ CFU/g)
Disseminated Candidiasis	Candida auris	50 (once daily)	Brain Fungal Burden	Significant reduction
Oral Candidiasis	Candida albicans (fluconazole- resistant)	3.2, 8 (once daily)	Tongue Fungal Burden	Undetectable levels, even after a 10-day washout
CNS Coccidioidomyco sis	Coccidioides posadasii	4, 20 (once daily)	Brain Fungal Burden	Significant reduction (2.64 and 1.34 log10 CFU/g, respectively)
CNS Coccidioidomyco sis	Coccidioides immitis & C. posadasii	≥8 (once daily)	Survival	≥90% survival 15 days post- treatment
Invasive Aspergillosis	Aspergillus fumigatus	20, 40 (once daily)	Survival	100% survival 12 days post- treatment
Cryptococcal Meningitis	Cryptococcus neoformans	Various	Brain Fungal Burden	Significant, dosedependent reduction (up to 6 log10)



Data compiled from multiple sources.[1][10][11][12][15][16][17][18][19][20]

Table 3: Pharmacokinetic Parameters of VT-1598 in Healthy Human Subjects (Single Ascending Doses)

Dose (mg)	Cmax (ng/mL)	AUC₀-last (ng*h/mL)	Tmax (h)
40	31.00	116.1	4.01
80	-	-	-
160	-	-	-
320	-	4507	5.14
640	279.4	-	-

Data represents geometric means.[4][21]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of VT-1598.

In Vitro Antifungal Susceptibility Testing

- Methodology: Broth microdilution or macrodilution methods were performed according to the Clinical and Laboratory Standards Institute (CLSI) standards M27-A3, M27-S4, and M38-A2.
 [3][11][13]
- Inoculum Preparation: Fungal isolates were adjusted spectrophotometrically to a starting inoculum of 1×10^4 to 5×10^4 arthroconidia/mL or a final concentration of 0.5×10^3 to 2.5×10^3 cells/mL.
- Drug Dilutions: Serial 2-fold dilutions of VT-1598 and comparator drugs were prepared in RPMI 1640 medium.
- Incubation: The tubes or microplates were incubated at 35°C for 24-48 hours.



• Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration that resulted in ≥80% inhibition of growth compared to the drug-free control.

Murine Model of Disseminated Candidiasis (Candida auris)

- Animal Model: Neutropenic mice.
- Infection: Mice were infected intravenously with C. auris.
- Treatment: Treatment began 24 hours post-inoculation with a vehicle control, oral VT-1598 (5, 15, and 50 mg/kg once daily), oral fluconazole (20 mg/kg once daily), or intraperitoneal caspofungin (10 mg/kg once daily), which continued for 7 days.[1][14][22]
- Endpoints: Survival was monitored daily. Fungal burden in the kidneys and brain was assessed by homogenizing the organs and plating serial dilutions on appropriate agar to determine colony-forming units (CFU) per gram of tissue.

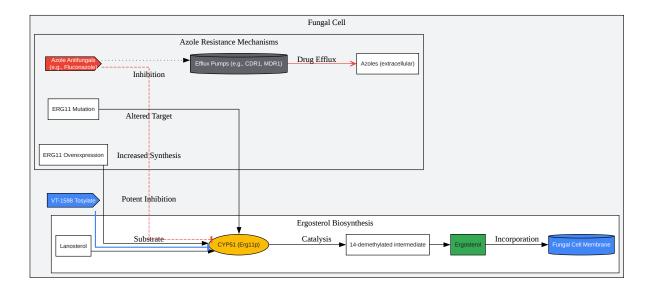
Murine Model of CNS Coccidioidomycosis

- Animal Model: Swiss-Webster or ICR mice.[11]
- Infection: Mice were infected via intracranial inoculation with Coccidioides posadasii or Coccidioides immitis arthroconidia.[11][15]
- Treatment: Therapy began 48 hours post-inoculation with oral administration of vehicle control, VT-1598 (doses ranging from 3.2 to 20 mg/kg once daily), or a positive control (fluconazole or VT-1161).[11][15] Treatment continued for 7 days for fungal burden studies and 14 days for survival studies.
- Endpoints: Survival was monitored daily. Brain fungal burden was assessed 24-48 hours post-treatment. Plasma concentrations of VT-1598 were also measured.

Visualizations: Signaling Pathways and Experimental Workflows



Signaling Pathway of Azole Action and Resistance

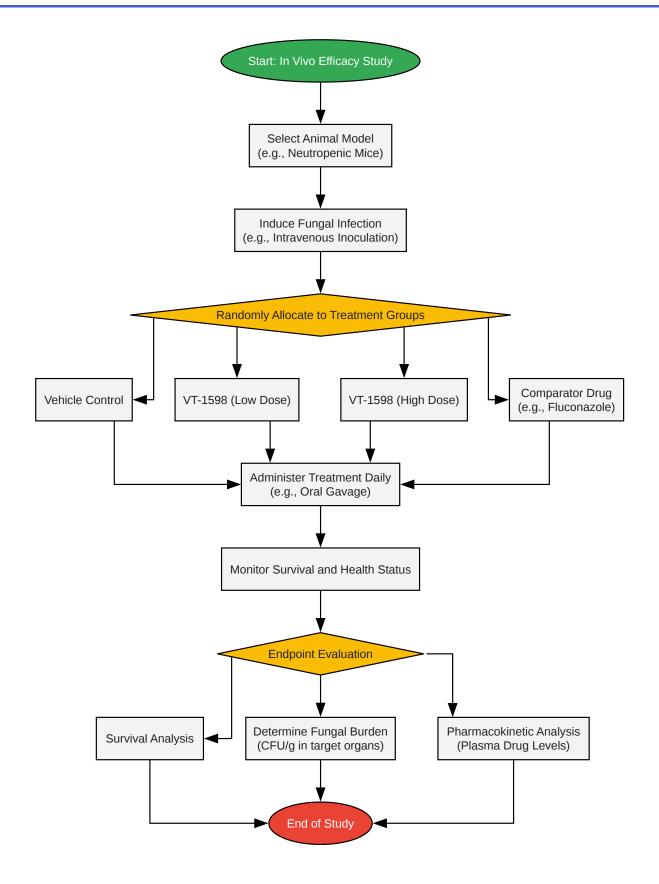


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Caption: Mechanism of azole action on the ergosterol biosynthesis pathway and common fungal resistance mechanisms.

Experimental Workflow for In Vivo Efficacy Studies





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Caption: A generalized experimental workflow for assessing the in vivo efficacy of an antifungal agent.

Conclusion

VT-1598 tosylate represents a significant advancement in the development of antifungal therapies. Its potent and broad-spectrum activity, coupled with its high selectivity for the fungal CYP51 enzyme, positions it as a promising candidate for the treatment of invasive fungal infections, including those caused by azole-resistant pathogens. The extensive in vitro and in vivo data demonstrate its ability to overcome key resistance mechanisms. Further clinical investigation is warranted to fully establish the therapeutic potential of VT-1598 in human patients.[11][12][18]

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